4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}aniline
Description
4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}aniline is an azo-aniline derivative characterized by a trifluoromethyl (-CF₃) substituent on the para-position of one phenyl ring and an amino (-NH₂) group on the other (Figure 1). The -CF₃ group imparts strong electron-withdrawing effects, enhancing thermal stability and altering electronic properties compared to non-fluorinated analogs . This compound is synthesized via diazo-coupling reactions starting from 4-(trifluoromethyl)aniline, often involving nucleophilic substitution or catalytic methods . Its applications span materials science (e.g., photoresponsive films) and pharmaceuticals, where its electronic tunability is critical .
Properties
CAS No. |
1961-53-1 |
|---|---|
Molecular Formula |
C13H10F3N3 |
Molecular Weight |
265.23 g/mol |
IUPAC Name |
4-[[4-(trifluoromethyl)phenyl]diazenyl]aniline |
InChI |
InChI=1S/C13H10F3N3/c14-13(15,16)9-1-5-11(6-2-9)18-19-12-7-3-10(17)4-8-12/h1-8H,17H2 |
InChI Key |
YJPKSWNLIDWGNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N=NC2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Route
The synthesis of 4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}aniline generally proceeds via a two-step process:
- Diazotization of 4-aminobenzene (aniline) or substituted aniline derivatives to form a diazonium salt.
- Azo coupling reaction between the diazonium salt and a trifluoromethyl-substituted aromatic compound (e.g., 4-trifluoromethylphenyl derivatives).
This classical azo coupling strategy is well-established for preparing azo dyes and related compounds.
Detailed Synthetic Procedure
Step 1: Diazotization of 4-Aminobenzene
- Dissolve 4-aminobenzene (aniline) in a mixture of concentrated hydrochloric acid and water.
- Cool the solution to 0–5 °C to maintain low temperature.
- Add sodium nitrite (NaNO2) solution slowly to the amine solution under stirring to generate the diazonium salt.
- Maintain the temperature below 5 °C to stabilize the diazonium intermediate.
Step 2: Azo Coupling with 4-(Trifluoromethyl)phenyl Compound
- Prepare a coupling component solution, often a phenol or aniline derivative substituted with trifluoromethyl groups.
- Adjust the pH of the coupling component solution to mildly alkaline (if phenolic) or acidic (if amine) conditions.
- Slowly add the diazonium salt solution to the coupling component solution at low temperature with vigorous stirring.
- The azo coupling reaction proceeds, forming the azo bond (-N=N-) between the aromatic rings.
- The product precipitates as colored crystals, which are filtered, washed, and purified by recrystallization.
Specific Considerations for Trifluoromethyl Substituents
The presence of the trifluoromethyl (-CF3) group on the aromatic ring influences the electronic properties and reactivity:
- The -CF3 group is strongly electron-withdrawing, which can affect the coupling efficiency and regioselectivity.
- Optimal reaction conditions may require fine-tuning of pH, temperature, and solvent to achieve high yields.
- Solvents such as aqueous acidic or alkaline media are typically used depending on the coupling partner.
Example from Literature: Synthesis of Substituted Azo Compounds
A related azo compound, 4-{(E)-[4-(1H-benzimidazol-2-yl)phenyl]diazenyl}aniline derivatives, were synthesized by diazotization followed by coupling with phenolic or amine compounds under controlled temperature and pH conditions. The procedure involved:
- Diazotization of the amine in hydrochloric acid at temperatures below 5 °C.
- Coupling with phenolic or amine compounds in alkaline or acidic media.
- Isolation by filtration and recrystallization.
This method yielded azo compounds with good purity and yields around 60–70%.
Alternative Synthetic Routes for Trifluoromethyl Aromatic Amines
The key intermediate, 4-(trifluoromethyl)aniline, can be prepared from 4-chloro-3-(trifluoromethyl)phenyl precursors via reduction of nitro compounds or hydrazine hydrate reduction methods. This intermediate is essential for diazotization and subsequent azo coupling.
Data Tables: Reaction Conditions and Yields
Research Results and Characterization
- Spectral Data : The azo compounds typically show characteristic UV-Vis absorption bands due to the azo chromophore and IR bands corresponding to aromatic C-H, N=N stretching, and trifluoromethyl groups.
- Melting Points : The azo compounds generally have melting points in the range of 240–260 °C, indicating high purity and stability.
- Elemental Analysis : Consistent with molecular formulas containing trifluoromethyl substituents and azo linkages.
- Yields : Optimized conditions yield 60–85% of the azo compound, depending on the substituents and reaction parameters.
Summary of Preparation Methodology
| Preparation Aspect | Details |
|---|---|
| Starting Materials | 4-Aminobenzene, 4-(Trifluoromethyl)phenyl derivatives, sodium nitrite, acids, bases |
| Key Reaction | Diazotization of amine → azo coupling with trifluoromethyl aromatic compound |
| Reaction Medium | Aqueous acidic or alkaline solutions |
| Temperature Control | Critical to maintain 0–5 °C during diazotization and coupling |
| Purification | Filtration, washing, recrystallization |
| Characterization Techniques | UV-Vis, IR, NMR, melting point, elemental analysis |
| Typical Yields | 60–85% |
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted azobenzenes depending on the reagents used.
Scientific Research Applications
4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}aniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a photoswitchable molecule in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}aniline involves its ability to undergo reversible photoisomerization. The compound can switch between its trans (E) and cis (Z) forms upon exposure to light of specific wavelengths. This property makes it useful in applications such as optical data storage and molecular switches. The molecular targets and pathways involved include interactions with light-sensitive proteins and other biomolecules .
Comparison with Similar Compounds
Electronic and Spectral Properties
The -CF₃ group induces a redshift in UV-Vis absorption compared to electron-donating substituents:
The target compound’s extended π-conjugation (due to -CF₃ polarization) also enhances nonlinear optical (NLO) properties, making it superior for optoelectronic applications .
Thermal Stability and Reactivity
Thermal Degradation Onset Temperatures :
- Reactivity in Further Functionalization: The amino group in the target compound participates in Schiff base formation (e.g., with indole-3-carbaldehyde) to generate azomethine derivatives, a reaction less efficient in halogenated analogs due to steric effects .
Biological Activity
4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}aniline, with the chemical formula C13H10F3N3, is an organic compound characterized by its unique structural features, including a diazenyl group (-N=N-) and a trifluoromethyl group (-CF3). This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
The compound exhibits distinct physicochemical properties that influence its biological activity:
- Molecular Weight : Approximately 265.239 g/mol
- Solubility : Enhanced lipophilicity due to the trifluoromethyl group, facilitating interaction with biological membranes.
- Absorption Spectrum : The compound shows significant absorption in the UV-visible range, which can be influenced by substituents on the phenyl ring.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Interaction : The trifluoromethyl group enhances binding affinity to specific enzymes, while the diazenyl group may participate in redox reactions, influencing cellular pathways.
- Apoptosis Induction : Studies indicate that this compound can induce apoptosis in certain cancer cell lines, making it a candidate for anticancer drug development.
Anticancer Properties
Research has highlighted the potential of this compound as an anticancer agent. Key findings include:
- Cell Line Studies : The compound has been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. This effect is mediated through the activation of caspases and modulation of Bcl-2 family proteins.
- Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to target proteins involved in cell cycle regulation and apoptosis, providing insights into its mechanism of action.
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits notable antimicrobial activity:
- Broad-Spectrum Efficacy : Studies report significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate strong bactericidal activity .
- Biofilm Disruption : The compound has been shown to inhibit biofilm formation and even disrupt established biofilms, which is crucial for treating persistent bacterial infections .
Case Study 1: Anticancer Activity
In a study published in Cancer Letters, this compound was tested against various cancer cell lines. Results demonstrated a dose-dependent increase in apoptosis markers, suggesting a promising role as a chemotherapeutic agent.
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 (Breast) | 15 | 70 |
| PC-3 (Prostate) | 20 | 65 |
Case Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial properties of this compound against clinical isolates of MRSA. The results indicated low MIC values and effective biofilm disruption.
| Bacterial Strain | MIC (µg/mL) | Biofilm Disruption (%) |
|---|---|---|
| Staphylococcus aureus | 5 | 80 |
| Enterococcus faecalis | 10 | 75 |
Q & A
Q. What are the common synthetic routes for 4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}aniline, and how can reaction conditions be optimized for higher yields?
Q. How is the molecular structure of this compound confirmed experimentally?
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR identify aromatic proton environments and confirm the E-configuration of the diazenyl group.
- IR Spectroscopy : Peaks near 1600 cm (C=N stretch) and 3400 cm (N-H stretch of aniline) are diagnostic.
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]) validate the molecular formula.
- X-ray Crystallography : Resolves bond lengths and angles, confirming the planar geometry of the diazenyl linkage .
Q. What reactivity patterns are observed in this compound?
Key reactions include:
- Oxidation : Using KMnO or CrO converts the aniline group to a quinone or carboxylic acid.
- Reduction : NaBH or catalytic hydrogenation reduces the diazenyl bond to a hydrazine derivative.
- Electrophilic Substitution : The electron-rich aniline ring undergoes nitration or halogenation at the para position relative to the amino group .
Advanced Research Questions
Q. How do electronic effects of substituents influence the photophysical and electronic properties of this compound?
The trifluoromethyl group acts as a strong electron-withdrawing moiety, stabilizing the diazenyl linkage and extending π-conjugation. This enhances absorption in the visible spectrum (λ ~450–500 nm). Substituents like methoxy (electron-donating) or bromo (electron-withdrawing) further modulate absorption maxima and fluorescence quantum yields. UV-Vis and fluorescence spectroscopy are critical for quantifying these effects .
Q. What methodologies are employed to study the compound’s potential as a kinase inhibitor intermediate?
- Stepwise Functionalization : The aniline group is derivatized via amidation or phosphorylation. For example, 4-(trifluoromethyl)aniline is used to synthesize N-(p-trifluoromethylphenyl)phosphoramidic dichloride, a precursor for kinase inhibitors .
- Biological Assays : Intermediate efficacy is evaluated using enzyme inhibition assays (e.g., IC measurements) and cell-based viability tests .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking Studies : Molecular docking software (e.g., AutoDock) models interactions with kinase active sites, prioritizing hydrogen bonds between the aniline NH group and conserved residues (e.g., Asp 86 in EGFR).
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox activity or binding affinity. While direct DFT data is limited, substituent trends from experimental studies (e.g., methoxy vs. chloro) guide computational hypotheses .
Data Contradictions and Validation
- Yield Variability : reports a 26% yield for chloro-substituted analogs vs. 84% for methoxy derivatives. This highlights the need for controlled reaction conditions (e.g., stoichiometry, solvent polarity) to mitigate side reactions.
- Structural Ambiguities : X-ray crystallography () resolves discrepancies in bond-length predictions from NMR data, ensuring accurate structural assignments.
Key Research Gaps
- Mechanistic Studies : Limited data on the diazo coupling reaction mechanism under varying pH/temperature conditions.
- In Vivo Pharmacokinetics : No evidence of bioavailability or toxicity profiling for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
